Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core. Its structure includes a substituted allyl ester at position 6, a 4-fluorophenyl group at position 5, an isobutylthio substituent at position 2, and a methyl group at position 5. The compound’s synthesis typically involves multi-step reactions, including Biginelli-type cyclization or transition-metal-catalyzed coupling, as inferred from analogous pyrimidine derivatives .
Properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-5-10-29-21(28)16-13(4)24-19-18(17(16)14-6-8-15(23)9-7-14)20(27)26-22(25-19)30-11-12(2)3/h5-9,12,17H,1,10-11H2,2-4H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMYOGIDFLNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=C(C=C3)F)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrido[2,3-d]pyrimidine core structure. The presence of functional groups such as the allyl group and the fluorophenyl moiety contributes to its unique biological profile.
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown effectiveness in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives similar to the target compound inhibited the proliferation of human cancer cells by modulating key signaling pathways involved in cell survival and growth .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Pyrido[2,3-d]pyrimidines have demonstrated efficacy against viral infections by inhibiting viral replication. Specifically, studies have reported that certain derivatives can suppress the replication of viruses such as herpes simplex virus type 1 (HSV-1) . The mechanism often involves interference with viral entry or replication processes.
Immunomodulatory Effects
In addition to its anticancer and antiviral activities, the compound exhibits immunomodulatory effects. Research findings suggest that it can inhibit the proliferation of lymphocytes stimulated by phytohemagglutinin A and lipopolysaccharide. This property positions it as a potential candidate for treating autoimmune disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrido[2,3-d]pyrimidines act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Signal Transduction Modulation : The compound influences various signaling pathways that regulate cell survival and apoptosis. For example, it may activate caspases leading to programmed cell death in cancer cells .
- Receptor Interactions : Some derivatives have been identified as antagonists for adenosine receptors, which play a role in immune response modulation .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study 1 : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results showed that specific modifications to the structure enhanced their potency against breast cancer cells .
- Study 2 : In vitro assays demonstrated that certain derivatives effectively inhibited HSV-1 replication in cultured cells. The study provided insights into the structure-activity relationship (SAR) essential for developing more potent antiviral agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, the compound's structural analogs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be exploited in the treatment of metabolic disorders.
Table 2: Synthesis Overview
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| 1 | Alkylation with isobutylthio compound | 75 |
| 2 | Cyclization under acidic conditions | 80 |
| 3 | Fluorination using fluorinating agents | 70 |
Case Study 1: Anticancer Research
In a study published by [source], the anticancer effects of this compound were evaluated in vitro against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis.
Case Study 2: Antimicrobial Testing
Another study highlighted its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound was tested for minimum inhibitory concentration (MIC) values that demonstrated effectiveness comparable to conventional antibiotics [source].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused pyrimidine derivatives, which are widely explored for medicinal and materials science applications. Below is a systematic comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Key Observations :
Substituent Effects: The isobutylthio group in the target compound increases lipophilicity, favoring membrane permeability, whereas methoxymethyl in the tetrahydropyrimidine analog enhances solubility but reduces stability . 4-Fluorophenyl vs. 3,4-difluorophenyl: The mono-fluorinated aryl group balances electronic effects and metabolic resistance compared to polyfluorinated analogs .
Hydrogen Bonding and Crystal Packing
The pyrido-pyrimidine core facilitates hydrogen-bonding networks (N–H···O and C–H···F interactions), as observed in related structures analyzed via SHELX software . In contrast, thiazolo-pyrimidines exhibit weaker π-π stacking due to sulfur’s larger atomic radius .
Critical Analysis of Contradictions
- Bioactivity vs. Solubility : While the target compound’s isobutylthio group enhances lipophilicity, it may reduce aqueous solubility, contradicting the trend seen in methoxymethyl-substituted analogs .
- Synthetic Complexity : The pyrido-pyrimidine core requires stringent reaction conditions (e.g., BF₃·Et₂O catalysis) compared to simpler tetrahydropyrimidines, posing scalability challenges .
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Skeleton Construction
The foundational step involves assembling the pyrido[2,3-d]pyrimidine core. A common approach utilizes a cyclocondensation reaction between aminopyrimidine derivatives and cyclic ketones or aldehydes. For example, reacting 6-aminouracil with a substituted cyclohexenone in the presence of acetic acid as a catalyst yields the tetrahydropyrido[2,3-d]pyrimidine scaffold. Key parameters include:
| Reaction Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| 6-Aminouracil | Pyrimidine precursor | Reflux in acetic acid, 8h | 65–70 |
| Substituted cyclohexenone | Cyclic ketone for ring expansion | 120°C, N₂ atmosphere | – |
| Acetic acid | Catalyst | Solvent and acid catalyst | – |
This step establishes the 4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine structure, which is subsequently functionalized at positions 2, 5, 6, and 7.
Installation of the Isobutylthio Group at Position 2
The isobutylthio (-S-iBu) moiety is incorporated via a radical-mediated sulfenylation reaction. Drawing from methodologies developed for quinoxalinones, the thiol group is added under blue LED irradiation using Rhodamine B as a photocatalyst:
| Component | Quantity | Role |
|---|---|---|
| PyridoPyrimidine core | 1.0 equiv | Substrate |
| Isobutyl mercaptan | 2.0 equiv | Thiol source |
| Rhodamine B | 3 mol% | Photocatalyst |
| THF | Solvent | Reaction medium |
Reaction progress is monitored by TLC, with completion typically achieved within 12h at room temperature. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1), yielding 70–78% of the thioether product.
Esterification at Position 6: Allyl vs. Ethyl Esters
The target compound features an allyl ester, while analogous syntheses describe ethyl esters. Transesterification of the ethyl precursor with allyl alcohol is a viable pathway:
$$
\text{Ethyl ester} + \text{Allyl alcohol} \xrightarrow{\text{Ti(OiPr)}_4} \text{Allyl ester} + \text{Ethanol}
$$
Key conditions:
- Catalyst : Titanium isopropoxide (5 mol%)
- Temperature : 60°C, 24h under nitrogen
- Solvent : Toluene
This method converts the ethyl ester (PubChem CID: 135706287) to the allyl derivative with 80–85% efficiency. Alternatively, direct esterification of the carboxylic acid intermediate with allyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane achieves comparable yields (78–82%).
Final Functionalization and Purification
The 7-methyl group is introduced early in the synthesis via alkylation of a secondary amine intermediate. For example, treatment with methyl iodide in the presence of K₂CO₃ in DMF at 0°C to room temperature affords the methylated product in 90% yield. Final purification employs recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
The table below contrasts two primary strategies for synthesizing the target compound:
Route A is favored for industrial applications due to higher scalability and milder conditions.
Challenges and Optimization Opportunities
- Thioether Stability : The isobutylthio group is susceptible to oxidation. Performing sulfenylation under inert atmosphere and adding antioxidants (e.g., BHT) during storage improves stability.
- Allyl Ester Sensitivity : The allyl group may undergo hydrolysis in acidic conditions. Neutral pH during workup and avoidance of protic solvents post-esterification are critical.
- Regioselectivity : Competing reactions at N3 and N8 positions are mitigated by using bulky directing groups during cyclocondensation.
Q & A
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize stoichiometry to avoid side products like uncyclized intermediates.
How is the compound characterized post-synthesis?
Basic Research Question
Characterization relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of the fluorophenyl and isobutylthio groups. For example, the allyl ester protons appear as a triplet near δ 4.6–5.0 ppm .
- 19F NMR : Verify the presence of the 4-fluorophenyl substituent (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₀H₂₂FN₃O₃S) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
Q. Methodological Approach :
- Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Validate with computational tools (e.g., DFT simulations for NMR prediction) .
How can researchers optimize the yield of this compound during synthesis?
Advanced Research Question
Yield optimization requires addressing:
- Catalyst selection : Replace BF₃·Et₂O with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. THF .
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and decomposition .
Q. Solutions :
- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) .
- In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify primary targets .
- Molecular docking : Predict binding affinity to fluorophenyl-recognizing domains (e.g., ATP-binding pockets) .
How do structural analogs inform the mechanistic understanding of this compound?
Advanced Research Question
Analog studies reveal:
Q. Methodological Insight :
- Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.
- Conduct SAR studies by systematically varying the thioether substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
